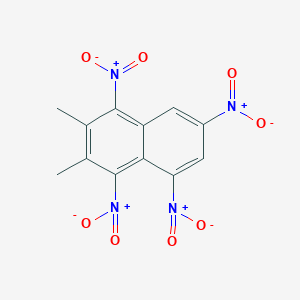
2,3-Dimethyl-1,4,5,7-tetranitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-1,4,5,7-tetranitronaphthalene is a nitroaromatic compound known for its energetic properties. It is a derivative of naphthalene, characterized by the presence of four nitro groups and two methyl groups attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4,5,7-tetranitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,4,5,7-tetranitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted naphthalene derivatives with various functional groups replacing the nitro groups.
Scientific Research Applications
2,3-Dimethyl-1,4,5,7-tetranitronaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nitroaromatic compounds and as a model compound in studies of nitration reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,4,5,7-tetranitronaphthalene involves the interaction of its nitro groups with molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the disruption of cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known nitroaromatic compound used in explosives.
1,3,5-Trinitrobenzene: A nitroaromatic compound with similar energetic properties.
2,4-Dinitrotoluene: A nitroaromatic compound used in the production of polyurethane foams.
Uniqueness
2,3-Dimethyl-1,4,5,7-tetranitronaphthalene is unique due to the presence of both methyl and nitro groups on the naphthalene ring, which imparts distinct chemical and physical properties. Its high energy content and stability make it particularly suitable for applications in energetic materials .
Properties
CAS No. |
50558-70-8 |
|---|---|
Molecular Formula |
C12H8N4O8 |
Molecular Weight |
336.21 g/mol |
IUPAC Name |
2,3-dimethyl-1,4,5,7-tetranitronaphthalene |
InChI |
InChI=1S/C12H8N4O8/c1-5-6(2)12(16(23)24)10-8(11(5)15(21)22)3-7(13(17)18)4-9(10)14(19)20/h3-4H,1-2H3 |
InChI Key |
AUHAWPBAMPMCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=CC(=CC2=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















